(E)-methyl 4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-22-16(21)12-4-6-13(7-5-12)19-15(20)14(24-17(19)23)9-11-3-2-8-18-10-11/h2-10H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGUTBHCABOGON-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-Methyl 4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure
The compound features a thiazolidine ring, which is known for its diverse biological activities. The key structural components include:
- A pyridine moiety.
- A thioxothiazolidin core.
- A benzoate group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to thiazolidinones. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluating various thiazolidinone derivatives reported that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL against Enterobacter cloacae, making them more potent than traditional antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium |
|---|---|---|---|
| 8 | 0.004 | 0.008 | En. cloacae |
| 11 | 0.015 | 0.030 | S. aureus |
| 12 | 0.011 | 0.020 | E. coli |
This table summarizes the antibacterial activity of selected compounds against various bacterial strains.
Anticancer Activity
The thiazolidinone scaffold has been associated with anticancer properties in several studies. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Research Findings
A study focused on the anti-cancer effects of thiazolidinone derivatives revealed that these compounds could significantly reduce cell viability in breast cancer cell lines, with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis suggested that modifications on the thiazolidinone core could enhance anticancer efficacy.
Anti-inflammatory Activity
Compounds derived from thiazolidinones have also shown promising anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
In Vivo Studies
In vivo models demonstrated that certain derivatives could reduce inflammation markers significantly compared to control groups . The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
- Thiophene-Substituted Analog (CAS 868147-24-4): Replacing the pyridine ring with thiophene (C16H12N2O2S3) alters electronic properties and solubility. The Smiles notation (CC(=O)Nc1ccc(N2C(=O)C(=Cc3ccs3)SC2=S)cc1) highlights the thiophene substitution at the methylidene position .
- Pioglitazone Hydrochloride: A thiazolidinedione derivative (C19H20N2O3S·HCl) used in diabetes treatment. Unlike the target compound, it lacks the thioxo group and pyridin-3-ylmethylene moiety but shares the 4-oxothiazolidinone core. The absence of sulfur at position 2 reduces electrophilicity, which is critical for its PPAR-γ agonist activity .
Derivatives with Piperazine Linkers
Compounds C1–C7 (e.g., Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline-piperazine-benzoate architecture. While structurally distinct from the target compound, these derivatives demonstrate how halogen substitutions (Cl, Br, F) at the phenyl ring influence lipophilicity and metabolic stability. For instance, C3 (4-chlorophenyl) exhibits enhanced crystallinity compared to C4 (4-fluorophenyl) due to higher molecular symmetry .
Ethyl Benzoate Derivatives with Dichlorobenzoyl Groups
Compound 4c (ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate) shares a thiazolidinone-benzoate scaffold but incorporates dichlorobenzoyl groups. X-ray crystallography reveals a triclinic P-1 space group (a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å), indicating a planar thiazolidinone ring stabilized by intramolecular hydrogen bonds.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to C1–C7, where condensation and crystallization yield solid products. Halogenated analogs (e.g., C2, C3) show higher yields due to improved crystallinity .
- Biological Relevance : Thiophene and pyridine substitutions may differentially modulate interactions with enzymes like PPAR-γ or kinases. The thioxo group in the target compound could enhance metal chelation, a feature absent in pioglitazone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
